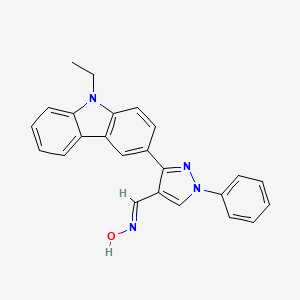

![molecular formula C19H23N5O3 B5524637 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯](/img/structure/B5524637.png)

4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate, often involves reactions that yield highly substituted pyrimidine rings. These reactions can include interactions with ethyl cyanoacetate and various amino compounds to produce a range of pyrimidine derivatives with significant yield and specificity. For instance, Karcı and Demirçalı (2006) demonstrated the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, showcasing the efficient synthesis routes for pyrimidine derivatives (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate, often exhibits nonplanarity with boat conformations, as seen in hydrogen-bonded structures. This characteristic influences the supramolecular aggregation observed in these compounds, indicating a significant departure from planarity due to the substantial substitution on the pyrimidine rings, as explored by Trilleras et al. (2008) in their analysis of hydrogen-bonded ribbons in related compounds (Trilleras et al., 2008).

Chemical Reactions and Properties

Ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate and similar compounds can undergo various chemical reactions, including carbonylation reactions under catalytic conditions. These reactions are significant for the functionalization of the molecule, as demonstrated by Ishii et al. (1997), who described a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst, indicating the types of reactions that pyrimidine and piperidine derivatives can undergo (Ishii et al., 1997).

科学研究应用

晶体结构分析

Liu 等人 (2012) 在一项研究中对与 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯 类似的化合物达比加群酯依替拉酯四水合物的结构进行了分析。该研究探讨了晶体结构,重点关注苯环和吡啶环形成的角度以及存在的分子内氢键 (Liu 等人,2012)。

新型化合物的合成

Karcı 和 Demirçalı (2006) 研究了新型苯偶氮嘧啶酮染料的合成,利用涉及 2-氨基苯并咪唑和氰基乙酸乙酯的反应过程,这是与 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯 相关的化合物合成途径中的关键步骤 (Karcı & Demirçalı,2006)。

新型化学工艺的开发

Finlander 和 Pedersen (1985) 描述了 1,5‐二氢‐5‐(4‐甲氧基苯基)‐4H‐吡唑并[3,4‐d]嘧啶‐4‐酮及其核苷和曼尼希碱的合成。这项研究具有相关性,因为涉及与 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯 的合成类似的化学过程 (Finlander & Pedersen,1985)。

化学反应和催化

Ishii 等人 (1997) 的一项研究调查了 N-(2-吡啶基)哌嗪与一氧化碳和乙烯的铑催化反应,这提供了对可以与 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯 的合成或改性相关的新的羰基化反应的见解 (Ishii 等人,1997)。

化学合成和功能化

Zhu 等人 (2003) 对四氢吡啶的合成进行了研究,其中涉及与合成 4-[(2-苯氨基-5-嘧啶基)羰基氨基]-1-哌啶甲酸乙酯 相似的化学过程 (Zhu 等人,2003)。

作用机制

安全和危害

属性

IUPAC Name |

ethyl 4-[(2-anilinopyrimidine-5-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-2-27-19(26)24-10-8-16(9-11-24)22-17(25)14-12-20-18(21-13-14)23-15-6-4-3-5-7-15/h3-7,12-13,16H,2,8-11H2,1H3,(H,22,25)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWUPBIRJTZNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

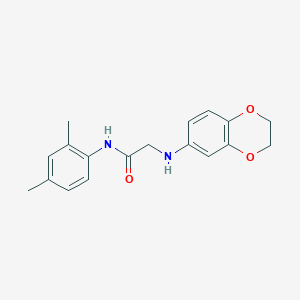

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)

![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)

![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)